Enkephalin, specifically the compound Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl), is a glycosylated analog of the endogenous opioid peptide enkephalin. Enkephalins are pentapeptides that play a crucial role in modulating pain and have significant implications in neurobiology and pharmacology. The specific structure of this compound includes a methionine at the second position and a proline at the fifth position, along with a glucopyranosyl moiety attached to the nitrogen atom of the peptide backbone.
Enkephalins are derived from the precursor molecule proenkephalin, which is cleaved to produce various forms of enkephalins, including Met-enkephalin and Leu-enkephalin. The specific glycosylated form discussed here has been synthesized for research purposes to explore enhanced analgesic properties compared to its non-glycosylated counterparts .
Enkephalins belong to the class of endogenous opioids, which are peptides that bind to opioid receptors in the brain and spinal cord. They are classified into two main types based on their carboxy-terminal amino acids: Met-enkephalins (with methionine) and Leu-enkephalins (with leucine). The compound Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl) is categorized as a glycosylated enkephalin analog, which may enhance its pharmacological properties compared to standard enkephalins .
The synthesis of Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl) involves several chemical strategies aimed at attaching a sugar moiety to the peptide structure. The typical approach includes:
The synthesis may involve:
The molecular structure of Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl) can be described as follows:
The molecular formula can be represented as . The compound's molecular weight is approximately 364.38 g/mol, depending on specific isotopic compositions.
Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl) undergoes various chemical reactions typical of peptides and glycosides, including:
The stability of this compound in physiological conditions is crucial for its potential therapeutic applications. Studies have indicated that glycosylation may enhance resistance to enzymatic degradation compared to non-glycosylated enkephalins .
The mechanism by which Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl) exerts its effects involves binding to opioid receptors in the central nervous system:
Research indicates that this glycosylated analog exhibits significantly enhanced antinociceptive activity compared to morphine when tested in animal models .
Relevant data from studies indicate that this compound maintains its activity across a range of physiological pH levels .
Met(2)-Pronh2(5)(N(1.5)-glucopyranosyl) has significant implications in various fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: